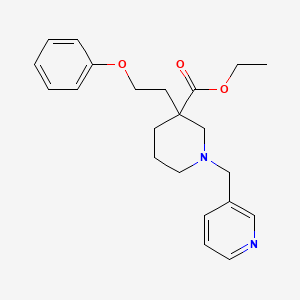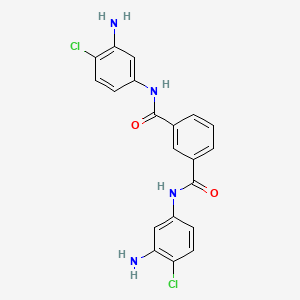![molecular formula C15H11N3O3 B6040832 METHYL 4-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]BENZOATE](/img/structure/B6040832.png)
METHYL 4-[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]benzoate is a heterocyclic compound that features a pyridyl group and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a pyridyl-substituted amidoxime with a benzoic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation.
Wirkmechanismus
The mechanism of action of methyl 4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the oxadiazole ring.
Methyl 4-(2-pyridyl)benzoate: Contains a pyridyl group but differs in the position and presence of the oxadiazole ring.
Methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate: Features an imidazo ring instead of an oxadiazole ring.
Uniqueness
Methyl 4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to the presence of both the pyridyl group and the oxadiazole ring, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-20-15(19)12-4-2-11(3-5-12)14-17-13(18-21-14)10-6-8-16-9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDGZXRXBHHNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)


![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![[2-[(2-Chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B6040787.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![2-{3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazole](/img/structure/B6040851.png)
